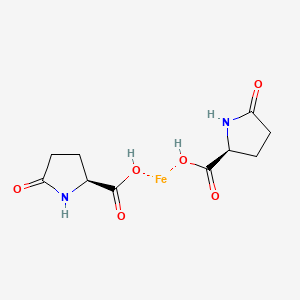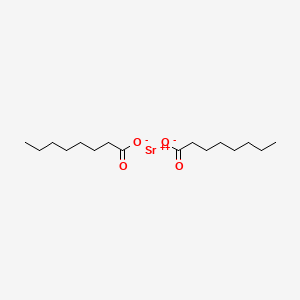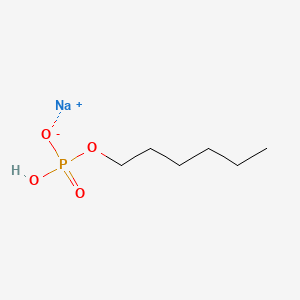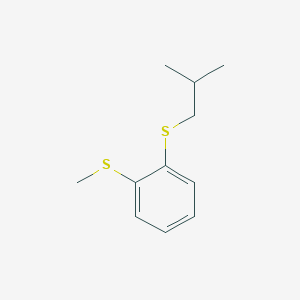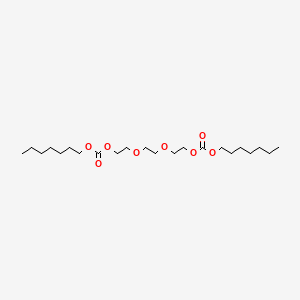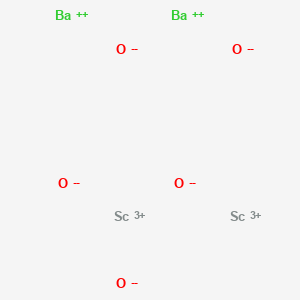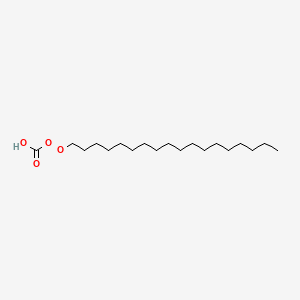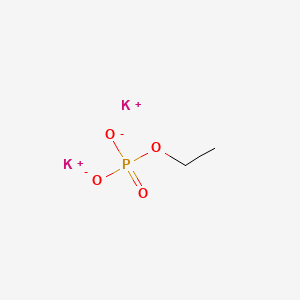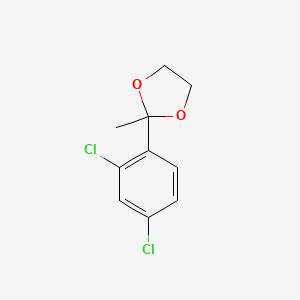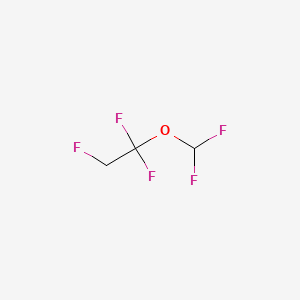
2,6-Bis((1-oxohexyl)amino)hexanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Bis((1-oxohexyl)amino)hexanamide is a chemical compound with the molecular formula C18H35N3O3 and a molecular weight of 341.4888 g/mol . This compound is known for its unique structure, which includes two hexanoylamino groups attached to a hexanamide backbone. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis((1-oxohexyl)amino)hexanamide typically involves the reaction of hexanoyl chloride with hexanediamine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,6-Bis((1-oxohexyl)amino)hexanamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines.
Scientific Research Applications
2,6-Bis((1-oxohexyl)amino)hexanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound can be used in the study of enzyme interactions and protein modifications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,6-Bis((1-oxohexyl)amino)hexanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2,6-Bis(hexanoylamino)hexanamide
- 2,6-Bis((1-oxohexyl)amino)pentanamide
Uniqueness
2,6-Bis((1-oxohexyl)amino)hexanamide is unique due to its specific structure, which allows for distinct interactions with biological molecules and unique chemical reactivity. Its dual hexanoylamino groups provide versatility in various chemical reactions and applications .
Properties
CAS No. |
93981-25-0 |
|---|---|
Molecular Formula |
C18H35N3O3 |
Molecular Weight |
341.5 g/mol |
IUPAC Name |
2,6-bis(hexanoylamino)hexanamide |
InChI |
InChI=1S/C18H35N3O3/c1-3-5-7-12-16(22)20-14-10-9-11-15(18(19)24)21-17(23)13-8-6-4-2/h15H,3-14H2,1-2H3,(H2,19,24)(H,20,22)(H,21,23) |
InChI Key |
KSSYXNYJPHPNLU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)NCCCCC(C(=O)N)NC(=O)CCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


